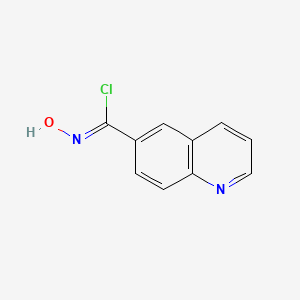

N-Hydroxyquinoline-6-carbimidoyl chloride

Description

N-Hydroxyquinoline-6-carbimidoyl chloride (CAS: 748709-00-4) is a quinoline derivative with the molecular formula C₁₀H₇ClN₂O and a molecular weight of 206.63 g/mol . It features a hydroxy group (-OH) and a reactive imidoyl chloride (-N=C-Cl) moiety at the 6-position of the quinoline ring. This compound is typically synthesized for research and development (R&D) applications, with commercial purity specifications of ≥98% .

Properties

IUPAC Name |

(6Z)-N-hydroxyquinoline-6-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,14H/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMCRNMCHZWYNQ-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C(=N/O)/Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyquinoline-6-carbimidoyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the chlorination of N-hydroxyquinoline-6-carbimidoyl using thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of N-Hydroxyquinoline-6-carbimidoyl chloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentration to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyquinoline-6-carbimidoyl chloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into different quinoline derivatives with potential biological activities.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as primary amines, secondary amines, and thiols are used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

N-Hydroxyquinoline-6-carbimidoyl chloride exhibits notable antimicrobial properties. Its derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as new antimicrobial agents .

Anticancer Properties

Research indicates that N-Hydroxyquinoline-6-carbimidoyl chloride and its derivatives can act as anticancer agents. In vitro studies have highlighted their effectiveness against several cancer cell lines, including human lung carcinoma and cervical carcinoma. For example, one derivative displayed an IC50 value of 5.6 mM against the A-549 cell line, outperforming doxorubicin, a common chemotherapy drug . The structure-activity relationship (SAR) studies suggest that specific modifications to the compound enhance its cytotoxic effects against cancer cells .

Synthetic Applications

Building Block in Organic Synthesis

The unique structure of N-Hydroxyquinoline-6-carbimidoyl chloride allows it to serve as a versatile building block in synthetic organic chemistry. Its carbonimidoyl chloride moiety is particularly reactive, facilitating various coupling reactions that yield complex organic compounds. This property is crucial for developing new materials and pharmaceuticals.

Reaction Mechanisms

The compound participates in nucleophilic substitution reactions due to the electrophilic nature of the carbonimidoyl chloride group. This reactivity can be harnessed to synthesize novel derivatives with tailored biological activities, making it a valuable tool in medicinal chemistry .

Material Science Applications

Fluorescent Chemosensors

N-Hydroxyquinoline-6-carbimidoyl chloride has potential applications in material science as a fluorescent chemosensor for metal ions. Its ability to form complexes with various metals can be exploited for detecting metal ion concentrations in different environments, which is essential for environmental monitoring and industrial applications .

Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives are being explored for use in OLEDs due to their electronic properties. The incorporation of N-hydroxyquinoline structures into OLED materials can enhance their efficiency and stability, contributing to advancements in display technology .

Case Studies

Mechanism of Action

The mechanism of action of N-Hydroxyquinoline-6-carbimidoyl chloride involves its interaction with specific molecular targets and pathways. It can form covalent adducts with protein thiols, leading to the modulation of enzyme activity and the induction of stress-related genes . This compound’s ability to chelate metal ions also plays a crucial role in its biological activity, particularly in inhibiting metalloenzymes .

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

Key structural analogs include positional isomers and derivatives with modified substituents:

Key Observations :

- Positional Isomerism: The 5-, 6-, and 7-position isomers (e.g., 748709-00-4 vs. 1956426-91-7) exhibit identical molecular formulas but differ in substituent placement.

- Functional Group Variation: Replacing the hydroxyimidoyl chloride group with an amino group (as in 6-aminoquinoline hydrochloride) reduces electrophilicity, making the latter more suited for nucleophilic aromatic substitution or coordination chemistry .

Heterocyclic Derivatives with Imidoyl Chloride Moieties

Compounds with imidoyl chloride groups on other heterocycles provide insights into reactivity trends:

Key Observations :

- Core Heterocycle Effects: The quinoline core (vs.

Biological Activity

N-Hydroxyquinoline-6-carbimidoyl chloride is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

N-Hydroxyquinoline derivatives, including N-Hydroxyquinoline-6-carbimidoyl chloride, exhibit a broad spectrum of biological activities, such as:

- Antimicrobial Activity : Many derivatives show effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain 8-hydroxyquinoline derivatives possess minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various bacterial strains, which is notably lower than standard antibiotics like ciprofloxacin .

- Anticancer Properties : The compound has been linked to anticancer activity through mechanisms such as modulation of cellular metal homeostasis and redox status. Modifications in the substitution pattern on the quinoline ring can enhance its efficacy against cancer cell lines .

- Antiviral Activity : Some derivatives have demonstrated antiviral properties, particularly against viruses like dengue and potentially COVID-19. The activity is influenced by the lipophilicity and electron-withdrawing characteristics of substituents on the anilide ring .

Synthesis of N-Hydroxyquinoline-6-carbimidoyl chloride

The synthesis of N-Hydroxyquinoline-6-carbimidoyl chloride typically involves:

- Formation of Hydroxyquinoline : Starting from 8-hydroxyquinoline, various synthetic routes can be employed to introduce carbimidoyl chloride functionality.

- Chlorination : The introduction of the carbimidoyl group often involves chlorination reactions under controlled conditions to yield the desired compound.

Structure-Activity Relationships (SAR)

The biological activity of N-Hydroxyquinoline-6-carbimidoyl chloride can be significantly influenced by its chemical structure. Key findings include:

- Substitution Patterns : Substituents at specific positions on the quinoline ring can enhance lipophilicity and biological activity. For example, aromatic amide substitutions at position 2 have been shown to improve antiviral activity .

- Metal Complex Formation : The ability of N-hydroxyquinoline derivatives to form complexes with metal ions contributes to their antimicrobial and anticancer properties. These complexes often exhibit enhanced biological activities compared to their parent compounds .

Case Studies and Research Findings

Several studies have highlighted the biological potential of N-Hydroxyquinoline derivatives:

- Antimicrobial Efficacy : A study demonstrated that a novel hybrid compound derived from 8-hydroxyquinoline exhibited significant antibacterial activity against both susceptible and drug-resistant strains, with MIC values lower than those of traditional antibiotics .

- Anticancer Activity Assessment : Research indicated that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro, with modifications leading to increased cytotoxicity against specific cancer lines .

- Antiviral Properties : Investigations into antiviral activities revealed that some derivatives effectively inhibited viral growth with minimal cytotoxic effects, suggesting their potential as therapeutic agents against viral infections .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N-Hydroxyquinoline-6-carbimidoyl chloride, and what key parameters influence reaction yield?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, a common method for introducing formyl or carbimidoyl groups into aromatic systems. For example, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which reacts with precursor substrates under controlled conditions. Key parameters include:

- Temperature : Maintaining 273 K during reagent preparation and 353 K during substrate reaction .

- Solvent : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification : Recrystallization from petroleum ether/ethyl acetate mixtures improves purity .

- Data Table :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Reaction Temp. | 353 K | High |

| Solvent Ratio | 1:1 (pet. ether:EtOAc) | Purity >95% |

Q. What spectroscopic and crystallographic methods are used to characterize N-Hydroxyquinoline-6-carbimidoyl chloride?

- Methodological Answer :

- NMR/IR : ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxy and carbimidoyl groups). IR identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹).

- X-ray Crystallography : Resolves molecular geometry and hydrogen bonding. For quinoline derivatives, H-atoms are placed in calculated positions (C–H 0.93–0.96 Å) with riding models during refinement .

- Data Table :

| Technique | Key Peaks/Parameters |

|---|---|

| ¹³C NMR | δ 160–165 ppm (C≡N) |

| X-ray (C–Cl) | Bond length ~1.73 Å |

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Avoid long-term storage due to hydrolytic degradation. Store under inert gas (N₂/Ar) at ≤-20°C in amber vials. Regularly validate stability via HPLC or TLC. Degraded products (e.g., hydrolyzed chloride) should be monitored .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-Hydroxyquinoline-6-carbimidoyl chloride in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- Reactivity Analysis : Model the carbimidoyl group’s electron-withdrawing effect on the quinoline ring.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

Q. How should researchers address contradictory data in stability studies under varying pH or temperature conditions?

- Methodological Answer :

- Controlled Replicates : Use triplicate experiments with standardized buffers (e.g., pH 2–12) and temperatures (25–80°C).

- Statistical Validation : Apply ANOVA to assess significance of degradation rates. Follow NIH preclinical guidelines for reproducibility .

- Data Table :

| Condition (pH) | Degradation Rate (hr⁻¹) | Confidence Interval (95%) |

|---|---|---|

| pH 7 | 0.002 | ±0.0005 |

| pH 12 | 0.015 | ±0.003 |

Q. What mechanistic insights explain the compound’s role as a ligand in coordination chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.